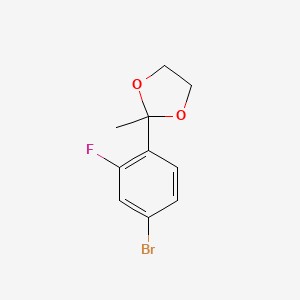
2-(4-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane
Descripción general
Descripción
2-(4-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane is a useful research compound. Its molecular formula is C10H10BrFO2 and its molecular weight is 261.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enhanced Brightness Emission-Tuned Nanoparticles
Research by Fischer, Baier, and Mecking (2013) explored the use of bromo and bromo-functionalized dioxolane compounds in the initiation of Suzuki-Miyaura chain growth polymerization to produce heterodisubstituted polyfluorenes. These polyfluorenes were then used to create stable nanoparticles with diameters ranging from 25-50 nm when dispersed in water, exhibiting bright fluorescence emission with quantum yields up to 84%. The study highlighted the potential of these compounds in the development of high-performance fluorescent materials for applications in bioimaging and optoelectronics (Fischer, Baier, & Mecking, 2013).
Synthesis of Organic Intermediates
Petroski (2002) demonstrated the efficient preparation of 2-methyl-1,3-dioxolane-2-ethanol and 2-(2-bromoethyl)-2-methyl-1,3-dioxolane from 4-hydroxy-2-butanone, showcasing the relevance of dioxolane derivatives as intermediates in organic synthesis. These compounds serve as versatile building blocks for further chemical transformations, underlining their importance in synthetic organic chemistry (Petroski, 2002).
Functional Materials and Ligands
Research on the synthesis and properties of 2-(dimesitylboryl)benzylideneamines by García-Hernández and Gabbaï (2009) involved the use of dioxolane derivatives as intermediates. These compounds were utilized to create materials that emit green fluorescence, which are useful for optoelectronic applications and as sensors. The study exemplifies the application of dioxolane derivatives in the development of functional materials with specific optical properties (García-Hernández & Gabbaï, 2009).
Novel Dioxolane Ring Compounds for Phytopathogen Management
Min et al. (2022) designed and synthesized novel dioxolane ring compounds, exhibiting excellent fungicidal and herbicidal activities against a variety of plant pathogens and weeds. The study highlights the potential of dioxolane derivatives in agricultural chemistry, providing new avenues for the management of phytopathogen diseases and contributing to the development of new agrochemicals (Min et al., 2022).
Propiedades
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-10(13-4-5-14-10)8-3-2-7(11)6-9(8)12/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDISTCVSXNECF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701234299 | |
| Record name | 2-(4-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701234299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625446-23-3 | |
| Record name | 2-(4-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625446-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701234299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


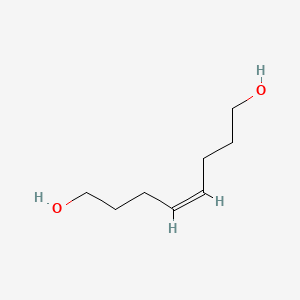


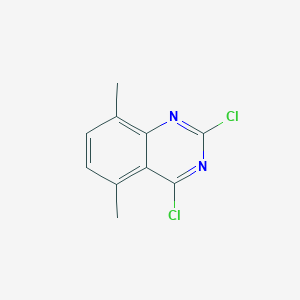
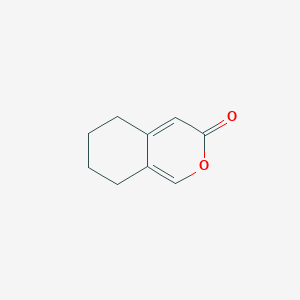
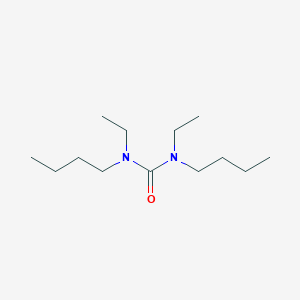


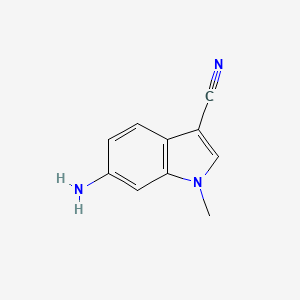
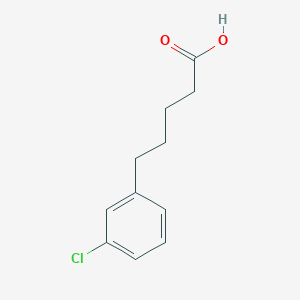
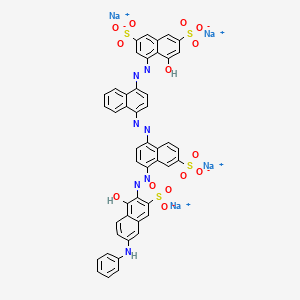
![6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3275464.png)
![2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine](/img/structure/B3275466.png)

